molecular formula C12H9ClN4O B1403165 3-(5-Chloro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine CAS No. 1331768-89-8

3-(5-Chloro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine

Cat. No.: B1403165
CAS No.: 1331768-89-8
M. Wt: 260.68 g/mol
InChI Key: KVJLRFFJCQQIME-UHFFFAOYSA-N
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Description

3-(5-Chloro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyridine core fused with a pyrimidine ring substituted with a chloro and methoxy group. The presence of these functional groups imparts specific chemical properties and biological activities to the compound.

Scientific Research Applications

3-(5-Chloro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Medicine: It has potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Industry: The compound can be used in the development of agrochemicals and other industrial products.

Biochemical Analysis

Biochemical Properties

3-(5-Chloro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine plays a crucial role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been found to interact with cyclin-dependent kinase 2 (CDK2) and cyclin A2, inhibiting their activity . This interaction is significant because CDK2 is involved in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest. The compound binds to the active site of CDK2, preventing the phosphorylation of key substrates required for cell cycle progression. Additionally, this compound has shown interactions with other proteins and biomolecules involved in cellular signaling pathways, further highlighting its importance in biochemical research.

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. In cancer cell lines such as MCF-7 and HCT-116, the compound exhibits cytotoxic activity, leading to significant inhibition of cell growth . This cytotoxic effect is primarily due to the compound’s ability to induce apoptosis and alter cell cycle progression. The compound influences cell signaling pathways, including the Ras/Erk and PI3K/Akt pathways, which are critical for cell proliferation and survival . Furthermore, this compound affects gene expression by modulating the activity of transcription factors involved in cell cycle regulation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of CDK2, forming hydrogen bonds with key amino acid residues, which inhibits the enzyme’s activity . This inhibition prevents the phosphorylation of substrates necessary for cell cycle progression, leading to cell cycle arrest. Additionally, the compound has been shown to induce changes in gene expression by modulating the activity of transcription factors such as p53 and NF-κB, which play crucial roles in apoptosis and cell survival . These molecular interactions highlight the compound’s potential as a therapeutic agent in cancer treatment.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound have been investigated in laboratory settings. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over time . Prolonged exposure to light and high temperatures can lead to photodegradation and thermal degradation, respectively. In in vitro studies, the compound’s effects on cellular function have been shown to be sustained over extended periods, with continuous inhibition of CDK2 activity and induction of apoptosis . In in vivo studies, the compound’s long-term effects on cellular function are still being explored, with preliminary results indicating potential therapeutic benefits in cancer treatment.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth in cancer models . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . The compound’s therapeutic window is currently being investigated to determine the optimal dosage that maximizes its anticancer effects while minimizing adverse effects. Threshold effects have also been observed, with a certain minimum dose required to achieve significant inhibition of tumor growth.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that are excreted in the urine . These metabolic pathways are crucial for the compound’s clearance from the body and its overall pharmacokinetics. Additionally, the compound’s effects on metabolic flux and metabolite levels are being studied to understand its impact on cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it binds to intracellular proteins and is distributed to various cellular compartments, including the cytoplasm and nucleus. The compound’s localization and accumulation within specific tissues are influenced by factors such as tissue perfusion and binding affinity to cellular components.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with target enzymes and transcription factors . Targeting signals and post-translational modifications, such as phosphorylation, direct the compound to specific subcellular compartments. These localization patterns are essential for the compound’s ability to modulate cellular processes and exert its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chloro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyridine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated ketones under acidic or basic conditions.

    Introduction of the pyrimidine ring: The pyrazolo[1,5-a]pyridine core is then reacted with a suitable pyrimidine derivative, such as 5-chloro-4-methoxypyrimidine, under conditions that facilitate nucleophilic substitution or condensation reactions.

    Final modifications: The resulting intermediate may undergo further functional group transformations to yield the desired compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis protocols. This often requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-(5-Chloro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert certain functional groups within the compound to their reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolo[1,5-a]pyridine derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Chloro-4-methylpyrimidin-2-yl)pyrazolo[1,5-a]pyridine
  • 3-(5-Bromo-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine
  • 3-(5-Chloro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrimidine

Uniqueness

3-(5-Chloro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine is unique due to the specific combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and methoxy groups on the pyrimidine ring, along with the pyrazolo[1,5-a]pyridine core, differentiates it from other similar compounds and contributes to its specific interactions with molecular targets.

Properties

IUPAC Name

3-(5-chloro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN4O/c1-18-12-9(13)7-14-11(16-12)8-6-15-17-5-3-2-4-10(8)17/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVJLRFFJCQQIME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1Cl)C2=C3C=CC=CN3N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901188367
Record name 3-(5-Chloro-4-methoxy-2-pyrimidinyl)pyrazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901188367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1331768-89-8
Record name 3-(5-Chloro-4-methoxy-2-pyrimidinyl)pyrazolo[1,5-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1331768-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(5-Chloro-4-methoxy-2-pyrimidinyl)pyrazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901188367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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